2-{1H-pyrrolo[2,3-b]pyridin-2-yl}ethan-1-amine dihydrochloride
CAS No.: 2445785-42-0
Cat. No.: VC11530704
Molecular Formula: C9H13Cl2N3
Molecular Weight: 234.12 g/mol
Purity: 95
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2445785-42-0 |
|---|---|
| Molecular Formula | C9H13Cl2N3 |
| Molecular Weight | 234.12 g/mol |
| IUPAC Name | 2-(1H-pyrrolo[2,3-b]pyridin-2-yl)ethanamine;dihydrochloride |
| Standard InChI | InChI=1S/C9H11N3.2ClH/c10-4-3-8-6-7-2-1-5-11-9(7)12-8;;/h1-2,5-6H,3-4,10H2,(H,11,12);2*1H |
| Standard InChI Key | YSZLYCRWKSOLLZ-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC2=C(NC(=C2)CCN)N=C1.Cl.Cl |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
The compound features a 1H-pyrrolo[2,3-b]pyridine scaffold, comprising a five-membered pyrrole ring fused to a six-membered pyridine ring. The ethylamine side chain at the 2-position introduces a primary amine group, which is protonated as a dihydrochloride salt to enhance solubility and stability. Key structural identifiers include:
| Property | Value |
|---|---|
| IUPAC Name | 2-(1H-pyrrolo[2,3-b]pyridin-2-yl)ethanamine; dihydrochloride |
| SMILES | C1=CC2=C(NC(=C2)CCN)N=C1.Cl.Cl |
| InChI Key | YSZLYCRWKSOLLZ-UHFFFAOYSA-N |
| PubChem CID | 154852936 |
The fluorine-free structure distinguishes it from analogs like 2-{6-fluoro-1H-pyrrolo[2,3-b]pyridin-3-yl}ethan-1-amine hydrochloride (CAS 2089255-12-7), which incorporates a fluorine atom at the pyridine ring’s 6-position.
Physicochemical Properties
While solubility data remain unspecified, the dihydrochloride salt form typically improves aqueous solubility compared to freebase amines. The molecular weight of 234.12 g/mol falls within the range preferred for blood-brain barrier penetration, suggesting potential central nervous system (CNS) activity.
Synthetic Routes and Optimization
Core Synthesis Strategies
The synthesis of 2-{1H-pyrrolo[2,3-b]pyridin-2-yl}ethan-1-amine dihydrochloride involves multi-step organic transformations:
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Pyrrolopyridine Core Formation: Cyclization reactions, such as Paal-Knorr pyrrole synthesis or metal-catalyzed cross-couplings, construct the fused heterocyclic system.
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Side-Chain Functionalization: Introduction of the ethylamine group via alkylation or reductive amination of ketone intermediates.
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Salt Formation: Treatment with hydrochloric acid yields the dihydrochloride salt .
Recent patents highlight the use of continuous flow reactors to optimize cyclization steps, achieving yields exceeding 80% with minimal byproducts .
Analytical Characterization
Rigorous quality control employs:
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Nuclear Magnetic Resonance (NMR): Confirms regiochemistry and purity.
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High-Resolution Mass Spectrometry (HRMS): Validates molecular formula.
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X-ray Crystallography: Resolves three-dimensional conformation, critical for structure-activity relationship (SAR) studies .
Biological Activity and Mechanism of Action
Receptor Binding Profiles
Preliminary assays indicate affinity for 5-HT₂A serotonin receptors (Ki ≈ 120 nM) and D₂ dopamine receptors (Ki ≈ 250 nM), mediated by hydrogen bonding between the amine group and conserved aspartate residues in transmembrane domains. Modifications to the amine’s geometry, such as introducing bulky substituents, enhance selectivity for 5-HT over D receptors.
Related Compounds and SAR Insights
Fluorination improves metabolic stability but may reduce CNS penetration due to increased polarity. N-Alkylation augments receptor selectivity but risks hERG channel inhibition .
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